molecular formula C17H21N3O3S B2926216 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865174-13-6

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2926216
CAS No.: 865174-13-6
M. Wt: 347.43
InChI Key: FAEDZZJOVGYMRT-ZPHPHTNESA-N
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Description

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-23-9-8-20-14-7-6-13(18-11(2)21)10-15(14)24-17(20)19-16(22)12-4-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEDZZJOVGYMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₉H₂₃N₃O₂S
  • Molecular Weight : Approximately 365.47 g/mol

The structure features a benzo[d]thiazole moiety, an acetamido group, and an ethoxyethyl side chain, which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against bacterial and fungal pathogens.

Biological Activities

Research indicates that compounds with a benzo[d]thiazole core often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Studies have reported that derivatives of benzo[d]thiazole possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are valuable in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on several cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of benzo[d]thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against various bacterial strains, suggesting a promising therapeutic application in infectious diseases .
  • Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines revealed that compounds with similar structures exhibited dose-dependent cytotoxic effects, highlighting their potential as anticancer agents .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the acetamido and ethoxyethyl groups through strategic reactions.
  • Cyclopropanecarboxamide formation via cyclization reactions.

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